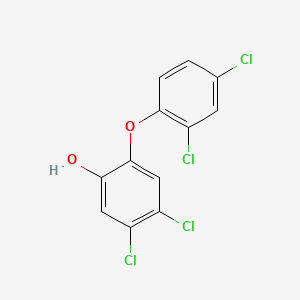

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol

描述

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is an organic compound with the molecular formula C12H6Cl4O2. It is known for its broad-spectrum antimicrobial properties and is widely used in various consumer products, including personal care items like soaps and toothpaste .

作用机制

Target of Action

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol, also known as triclosan, is a broad-spectrum antimicrobial agent . It primarily targets the type II fatty acid synthesis enzyme (FAS-II) in bacteria and protozoa, and the fatty acid synthase (FASN) in mammals .

Mode of Action

The compound inhibits the activity of FAS-II and FASN, enzymes crucial for the synthesis of fatty acids, a key component of the cell membrane . By inhibiting these enzymes, the compound disrupts the integrity of the cell membrane, leading to cell death.

Biochemical Pathways

The compound’s action affects the fatty acid synthesis pathway. When FAS-II and FASN are inhibited, the production of fatty acids is disrupted, affecting the formation of the cell membrane . Additionally, the compound can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation .

Pharmacokinetics

Due to its high hydrophobicity, the compound can accumulate in fatty tissues and has been found in fish and human samples (urine, breast milk, and serum) . .

Result of Action

The compound’s action results in the death of the target cells due to the disruption of the cell membrane integrity . The toxicity of the compound toward aquatic organisms like fish, crustaceans, and algae has been demonstrated with EC50 values near environmental concentrations . It has even been shown to produce cytotoxic, genotoxic, and endocrine disruptor effects .

Action Environment

The compound is widely used in various consumer and personal care products, and due to its partial elimination in sewage treatment plants, it is commonly encountered in solid and water environmental compartments . Environmental factors such as light and the presence of chlorine and ozone can influence the compound’s action, efficacy, and stability, as they can lead to its transformation into potentially more toxic and persistent compounds .

生化分析

Biochemical Properties

The biochemical properties of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol are largely due to its interactions with various biomolecules. It inhibits bacterial and plasmodial type II fatty acid synthesis enzymes (FAS-II), and also inhibits mammalian fatty acid synthase (FASN)

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specifics of these effects are currently under study.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being gathered .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels. The specifics of these interactions are currently under study.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being investigated . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

准备方法

The synthesis of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of corresponding phenol compounds with phosphorus trichloride in a chlorinated alkane solvent . This method ensures the formation of the desired dichlorophenoxy structure. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .

化学反应分析

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups, altering its chemical properties.

Photochemical Reactions: When exposed to light, it can form polychlorinated dibenzo-p-dioxins, which are of environmental concern.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and chlorinating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol has several scientific research applications:

相似化合物的比较

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is often compared with other chlorinated phenols, such as:

2,4-Dichlorophenol: Used as a precursor for herbicides and has similar antimicrobial properties.

Triclosan: Another widely used antimicrobial agent with a similar mechanism of action but different chemical structure.

2,4,5-Trichlorophenol: Known for its use in wood preservatives and has broader antimicrobial activity.

The uniqueness of this compound lies in its specific structure, which provides a balance between efficacy and safety in various applications .

生物活性

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol, commonly known as Triclosan, is a chlorinated phenolic compound widely used for its antibacterial and antifungal properties. This article explores its biological activity, including mechanisms of action, environmental impact, and relevant case studies.

- Molecular Formula : C₁₂H₇Cl₃O₂

- CAS Number : 3380-34-5

- Molecular Weight : 289.542 g/mol

- Density : 1.5 g/cm³

- Melting Point : 56-60 °C

- Boiling Point : 344.6 °C

Triclosan acts primarily by inhibiting the enzyme enoyl-acyl carrier protein reductase (InhA), which is crucial in the fatty acid biosynthesis pathway in bacteria. This inhibition leads to the disruption of bacterial cell membrane integrity and ultimately cell death. The compound's broad-spectrum antimicrobial activity makes it effective against a variety of pathogens, including Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Triclosan has been shown to exhibit significant antimicrobial activity in various studies:

- In Vitro Studies : Research indicates that Triclosan effectively reduces the viability of common pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1% .

- Environmental Impact : Triclosan's persistence in aquatic environments raises concerns regarding its bioaccumulation and potential effects on aquatic organisms. Studies have demonstrated that exposure to Triclosan can lead to endocrine disruption in species like the marine mussel Perna perna at environmentally relevant concentrations .

Toxicological Profile

The compound has been associated with various toxicological effects:

- Acute Toxicity : Triclosan exhibits moderate acute toxicity to aquatic life, with LC50 values indicating harmful effects at certain concentrations .

- Chronic Effects : Long-term exposure studies suggest that Triclosan can induce reproductive and developmental toxicity in some species, raising alarms about its use in consumer products .

Case Studies

-

Environmental Photochemistry :

A study highlighted that Triclosan undergoes photodegradation in surface waters, leading to the formation of potentially harmful byproducts such as dioxins. This transformation pathway poses significant environmental risks due to the persistence of these intermediates . -

Laccase-Mediated Degradation :

Research has explored the use of laccase enzymes from fungi like Ganoderma lucidum for the biodegradation of chlorophenols, including Triclosan. The study found that laccase treatment significantly reduced the phytotoxicity of chlorophenols through enzymatic oxidation processes . -

Resistance Development :

Another critical concern is the potential for resistance development among bacterial populations exposed to Triclosan. Studies have documented increased resistance in E. coli strains following prolonged exposure to sub-lethal concentrations of Triclosan, suggesting a need for careful regulation and monitoring of its use .

Summary Table of Biological Activity

| Biological Activity | Observations |

|---|---|

| Antimicrobial Efficacy | Effective against S. aureus, E. coli |

| Environmental Persistence | Bioaccumulates; photodegrades to harmful byproducts |

| Acute Toxicity | Moderate toxicity to aquatic organisms |

| Chronic Toxicity | Potential reproductive and developmental effects |

| Resistance Development | Increased resistance observed in bacteria |

属性

IUPAC Name |

4,5-dichloro-2-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNUFYGRHZLQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187465 | |

| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-44-7 | |

| Record name | 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。